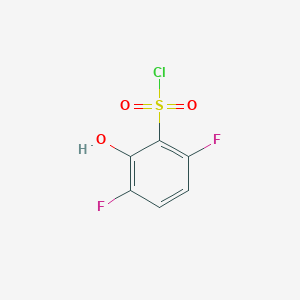
3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O3S. It is a sulfonyl chloride derivative, characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the introduction of sulfonyl chloride and fluorine groups onto a benzene ring. One common method is the sulfonylation of 3,6-difluorophenol with chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Biaryl Compounds: Formed by coupling reactions.
科学的研究の応用
3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3,5-Difluoro-2-hydroxybenzene-1-sulfonyl chloride: Similar structure but with fluorine atoms at different positions.
2,4-Difluoro-3-hydroxybenzene-1-sulfonyl chloride: Another isomer with different fluorine and hydroxyl group positions.
4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride: Contains only one fluorine atom.
Uniqueness
3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms enhances its electrophilicity and makes it a valuable reagent in organic synthesis.
特性
CAS番号 |
1261825-33-5 |
|---|---|
分子式 |
C6H3ClF2O3S |
分子量 |
228.60 g/mol |
IUPAC名 |
3,6-difluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2,10H |
InChIキー |
LGQBWHWCNMNFRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)O)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide](/img/structure/B13249542.png)

![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
amine](/img/structure/B13249576.png)


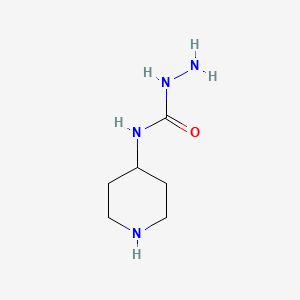
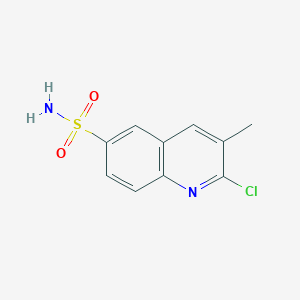
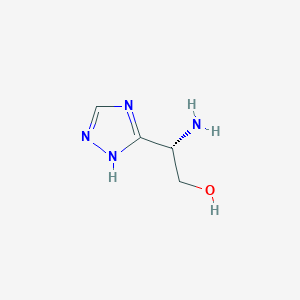
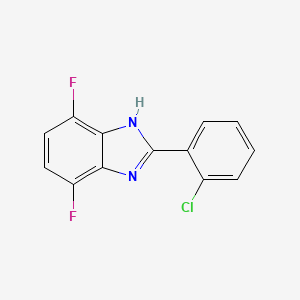
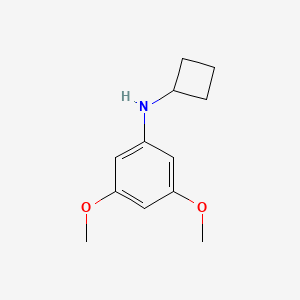
![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
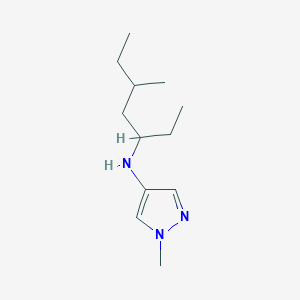
![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
